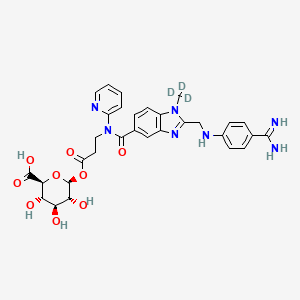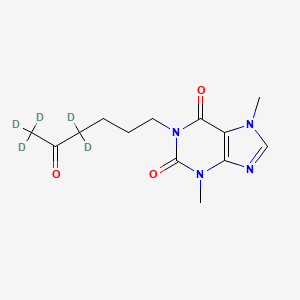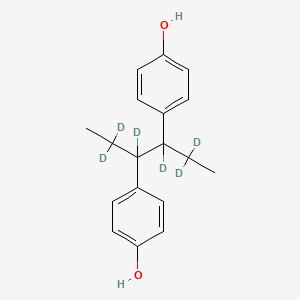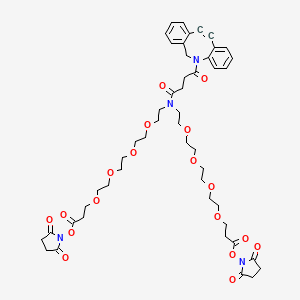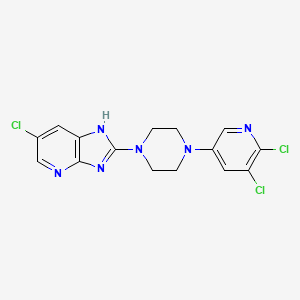
HIV-1 inhibitor-38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 inhibitor-38 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the integrase enzyme, which is crucial for the integration of viral DNA into the host genome, a key step in the viral replication cycle. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-38 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional group modifications: The core structure is then modified by introducing various functional groups through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 inhibitor-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents onto the core structure of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity.
Aplicaciones Científicas De Investigación
HIV-1 inhibitor-38 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study the mechanisms of integrase inhibition and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biological pathways involved in HIV-1 replication and to identify potential targets for antiviral therapy.
Medicine: The compound is evaluated in preclinical and clinical studies for its potential as a therapeutic agent for treating HIV-1 infections.
Industry: this compound serves as a lead compound for the development of new antiviral drugs and formulations.
Mecanismo De Acción
HIV-1 inhibitor-38 exerts its effects by binding to the integrase enzyme of HIV-1. This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. The molecular targets involved include the active site of the integrase enzyme and specific amino acid residues critical for its catalytic activity. By blocking this essential step in the viral life cycle, this compound effectively inhibits viral replication and reduces the viral load in infected individuals.
Comparación Con Compuestos Similares
HIV-1 inhibitor-38 is compared with other integrase inhibitors such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. While these compounds share a similar mechanism of action, this compound is unique due to its distinct chemical structure and potentially improved pharmacokinetic properties. The following table highlights some key differences:
| Compound | Unique Features |
|---|---|
| Raltegravir | First FDA-approved integrase inhibitor |
| Elvitegravir | Requires boosting with cobicistat |
| Dolutegravir | High barrier to resistance |
| Bictegravir | Co-formulated with emtricitabine and tenofovir |
| Cabotegravir | Long-acting injectable formulation |
| This compound | Novel chemical structure, potential for improved pharmacokinetics |
Propiedades
Fórmula molecular |
C15H13Cl3N6 |
|---|---|
Peso molecular |
383.7 g/mol |
Nombre IUPAC |
6-chloro-2-[4-(5,6-dichloropyridin-3-yl)piperazin-1-yl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C15H13Cl3N6/c16-9-5-12-14(20-7-9)22-15(21-12)24-3-1-23(2-4-24)10-6-11(17)13(18)19-8-10/h5-8H,1-4H2,(H,20,21,22) |
Clave InChI |
QJCZBXWNWNYDBM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC(=C(N=C2)Cl)Cl)C3=NC4=C(N3)C=C(C=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





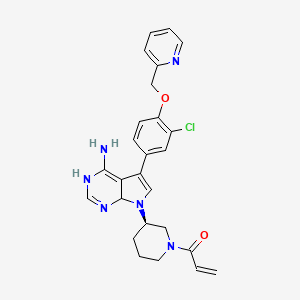
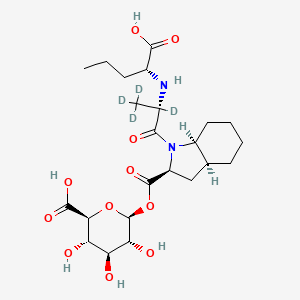

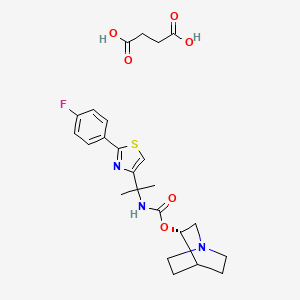

![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)

